molecular formula C25H27N5O4S B2894602 4-(2-((3-(4-(2-甲氧基苯基)哌嗪-1-基)吡嗪-2-基)硫代)乙酰氨基)苯甲酸甲酯 CAS No. 1115931-98-0

4-(2-((3-(4-(2-甲氧基苯基)哌嗪-1-基)吡嗪-2-基)硫代)乙酰氨基)苯甲酸甲酯

货号: B2894602
CAS 编号: 1115931-98-0
分子量: 493.58
InChI 键: POKGJKOVKIVKPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, was synthesized and characterized using spectroscopic techniques . Theoretical calculations were performed using the DFT method and the B3LYP functional .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as XRD, FT-IR, FT-Ra, and NMR . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the alpha1-adrenergic affinity of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, their 5 substituted derivatives, and structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists have been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated . For instance, the HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .

科学研究应用

合成和生物活性

  1. 新型化合物的合成

    从特定核心结构衍生的新型杂环化合物,如苯并二呋喃、三嗪、恶二氮杂卓和噻唑并嘧啶的合成一直是研究的重点。这些化合物使用关键中间体(如哌嗪衍生物)合成,展示了它们在创造具有潜在生物活性的多种化学实体中的用途 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)

  2. 抗菌活性

    已合成了一些含有哌嗪和吡嗪部分的衍生物,并评估了它们的抗菌活性。例如,新型 1,2,4-三唑衍生物对各种微生物表现出良好至中等的活性,证明了这些结构单元在开发潜在抗菌剂中的重要性 (Bektaş 等,2007)

  3. 生物膜和 MurB 抑制剂

    已合成具有哌嗪连接基的双(吡唑-苯并呋喃)杂化物,显示出有效的抗菌功效和生物膜抑制活性。这些化合物突出了整合哌嗪单元以靶向特定细菌菌株和酶的重要性 (Mekky 和 Sanad,2020)

  4. 抗惊厥活性

    已探索具有取代哌嗪部分的曲酸衍生物的开发,以了解其潜在的抗惊厥特性。这些研究强调了此类衍生物在寻找针对惊厥的新治疗剂中的作用 (Aytemir、Septioğlu 和 Çalış,2010)

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound acts as a ligand for alpha1-adrenergic receptors . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile . It undergoes absorption, distribution, metabolism, and excretion (ADME), which are critical for its bioavailability . It is known that many of the arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .

Result of Action

The compound’s action results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms . The compound with the best AChE activity showed competitive inhibition .

安全和危害

The safety and hazards associated with similar compounds have been reported . For instance, “Methyl 4-(piperazin-1-yl)benzoate” has been classified with hazard statements H302 .

未来方向

The future directions for research on similar compounds involve further investigation of their therapeutic potential . For instance, the alpha1-adrenergic receptor is considered a significant target for new central nervous system (CNS) drug discovery .

属性

IUPAC Name

methyl 4-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-6-4-3-5-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-9-7-18(8-10-19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGJKOVKIVKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。